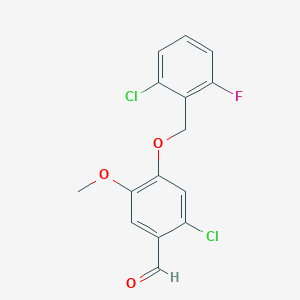

2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde

Description

Properties

Molecular Formula |

C15H11Cl2FO3 |

|---|---|

Molecular Weight |

329.1 g/mol |

IUPAC Name |

2-chloro-4-[(2-chloro-6-fluorophenyl)methoxy]-5-methoxybenzaldehyde |

InChI |

InChI=1S/C15H11Cl2FO3/c1-20-14-5-9(7-19)12(17)6-15(14)21-8-10-11(16)3-2-4-13(10)18/h2-7H,8H2,1H3 |

InChI Key |

IFBZXMMUYNMCHL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Cl)OCC2=C(C=CC=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-chloro-4-hydroxy-5-methoxybenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: 2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzoic acid

Reduction: 2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzyl alcohol

Substitution: Corresponding amine or thiol derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. Studies suggest that the presence of halogen atoms in the structure enhances the biological activity by increasing lipophilicity and improving cellular uptake .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes, disrupting their integrity and leading to cell death. In vitro studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, making it a candidate for further development into novel antibiotics .

Materials Science

Polymer Additives

In materials science, this compound has been investigated as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. Research has demonstrated that adding this compound can improve the flame retardancy of certain plastics, making them safer for use in various applications .

Photovoltaic Applications

Another emerging application is in the field of photovoltaics. The compound's unique electronic properties make it suitable for use in organic photovoltaic cells. Studies have shown that its incorporation into solar cell structures can lead to improved efficiency due to better charge transport characteristics .

Environmental Studies

Pesticide Development

The compound's structural analogs are being explored for use in developing new pesticides. Its effectiveness against specific pests combined with a favorable environmental profile makes it a candidate for creating less toxic alternatives to existing pesticides. Research indicates that such compounds may offer targeted action with reduced non-target effects, addressing some of the ecological concerns associated with traditional pesticides .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human breast cancer cells. The results showed that one derivative exhibited over 70% inhibition of cell growth at low micromolar concentrations, indicating strong potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial study involved testing the compound against a panel of pathogens, including E. coli and Staphylococcus aureus. The findings revealed that the compound had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity . The methoxy group can also play a role in stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (, BP 15000)

- Key differences: Methoxy group at position 3 instead of position 5. No chlorine at position 2.

- Implications: Altered electronic distribution due to substituent positions may affect solubility, crystallization, or intermolecular interactions.

N-(((4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Flufenoxuron, )

- Structural divergence :

- Benzamide backbone with trifluoromethyl and urea functional groups.

- Contains fluorophenyl and chlorophenyl moieties.

- Application : Insect growth regulator (chitin synthesis inhibitor).

- Comparison: Both compounds feature chloro and fluoro substituents on aromatic rings, but flufenoxuron’s urea group enables hydrogen bonding, critical for target binding. The aldehyde in the target compound may instead facilitate Schiff base formation or act as a synthetic intermediate .

Acetochlor ()

- Structure : 2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)acetamide.

- Application : Herbicide targeting grassy weeds.

- Acetochlor’s acetamide group enhances soil mobility, whereas the target’s benzaldehyde may confer lower environmental persistence due to aldehyde reactivity .

Tivozanib Hydrochloride ()

- Structure: Quinoline-based tyrosine kinase inhibitor with chlorophenyl and isoxazolyl groups.

- Application: Anticancer therapy (renal cell carcinoma).

- Comparison: Both compounds incorporate halogenated aromatic systems, but tivozanib’s quinoline core and urea linkage enable kinase inhibition. The target’s aldehyde group could be modified for prodrug development or metal chelation in medicinal chemistry .

Physicochemical and Functional Comparison Table

Key Research Findings and Implications

- Substituent Positioning : The 2-chloro and 5-methoxy groups in the target compound may confer unique steric and electronic properties compared to its 3-methoxy isomer, influencing crystallization or ligand-receptor interactions .

- Environmental Considerations : Chlorinated analogs like acetochlor highlight the need to assess groundwater contamination risks if the target compound is used agriculturally .

- Therapeutic Potential: Structural parallels to tivozanib suggest possible bioactivity, warranting exploration in kinase inhibition assays .

Biological Activity

2-Chloro-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde, a compound with the molecular formula and CAS number 60627159, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antioxidant, anticancer, and antibacterial activities.

- Molecular Weight : 294.71 g/mol

- IUPAC Name : 4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzaldehyde

- Structure : The compound features a methoxy group and a chloro-fluorobenzyl moiety which contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar in structure to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can ameliorate oxidative damage in cellular models, enhancing the expression of antioxidant proteins like TrxR1 and HO-1 while not affecting Nrf2 expression . This suggests a mechanism where these compounds may protect cellular integrity against oxidative stress.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. For example, derivatives with similar structural characteristics have demonstrated the ability to inhibit cell viability and induce apoptosis in cancer cell lines such as leukemia K562 cells. These studies often employ assays like MTT to assess cell viability and flow cytometry for apoptosis analysis .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | K562 | 10 | Induces apoptosis |

| Study B | HeLa | 15 | Cell cycle arrest |

| Study C | MCF-7 | 12 | ROS generation |

Antibacterial Activity

The antibacterial efficacy of compounds related to this compound has also been explored. A study highlighted the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), showing that these compounds could disrupt bacterial cell membranes and biofilms, leading to significant reductions in bacterial viability .

Table 2: Antibacterial Efficacy

| Compound | Minimum Inhibitory Concentration (MIC) | Bactericidal Concentration (MBC) |

|---|---|---|

| Compound X | 512 µg/ml | 1024 µg/ml |

| Compound Y | 256 µg/ml | 512 µg/ml |

Case Studies

- Antioxidant Effects in Keratinocytes : A study demonstrated that certain derivatives could reduce ROS levels and enhance cell survival in HaCaT keratinocytes exposed to oxidative stress, indicating potential therapeutic applications for skin conditions .

- Cancer Cell Apoptosis : Another investigation into the effects of structurally similar compounds on leukemia cells found that treatment led to significant apoptosis rates, suggesting these compounds could serve as leads for new anticancer therapies .

- MRSA Biofilm Disruption : Research on the antibacterial properties revealed that specific derivatives could effectively dislodge established MRSA biofilms, showcasing their potential as novel antibacterial agents against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.